
Sodium;6-(1H-imidazol-5-yl)pyridine-2-carboxylate
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Overview
Description
Sodium;6-(1H-imidazol-5-yl)pyridine-2-carboxylate is a compound that features a unique combination of an imidazole ring and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The imidazole ring is known for its presence in many biologically active molecules, while the pyridine ring is a common structural motif in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of high-throughput reactors and continuous flow systems to optimize yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Sodium;6-(1H-imidazol-5-yl)pyridine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include imidazole N-oxides, imidazolines, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Sodium;6-(1H-imidazol-5-yl)pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Industry: The compound is used in the development of new materials, including catalysts and polymers
Mechanism of Action
The mechanism of action of Sodium;6-(1H-imidazol-5-yl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The pyridine ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-2-yl)pyridine: This compound is structurally similar but lacks the carboxylate group.
Imidazole-4-carboxylic acid: Contains an imidazole ring with a carboxylate group but lacks the pyridine ring.
Pyridine-2-carboxylic acid: Contains a pyridine ring with a carboxylate group but lacks the imidazole ring.
Uniqueness
Sodium;6-(1H-imidazol-5-yl)pyridine-2-carboxylate is unique due to the presence of both the imidazole and pyridine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
sodium;6-(1H-imidazol-5-yl)pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2.Na/c13-9(14)7-3-1-2-6(12-7)8-4-10-5-11-8;/h1-5H,(H,10,11)(H,13,14);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQVGNYENLEYEK-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)[O-])C2=CN=CN2.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N3NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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